N-(4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}phenyl)acetamide is a complex chemical compound. It boasts a unique structure, combining a pyridine ring, an octahydropyrrolopyrrole ring, and an acetamide moiety. This intricate arrangement contributes to its diverse reactivity and potential for applications across various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Result of Action
Compounds with similar structures have been noted for their varied medicinal applications , suggesting that this compound may have similar effects.
Action Environment
It’s known that reaction conditions can influence the formation of n-(pyridin-2-yl)amides , suggesting that environmental factors may similarly influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}phenyl)acetamide typically begins with the formation of the octahydropyrrolopyrrole core This involves a series of cyclization reactions, often under high pressure and temperature
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. Reaction conditions are optimized to minimize by-products, often employing advanced catalysis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically yielding sulfoxides or sulfones, depending on the oxidizing agents and conditions.
Reduction: : Reduction reactions often target the nitro or sulfonyl groups, leading to the formation of amines or sulfides.
Substitution: : The phenyl and pyridine rings facilitate electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon, reagents like sodium borohydride.
Substitution: : Acids, bases, and various nucleophiles/electrophiles.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, sulfides.
Substitution: : Functionalized derivatives, such as halogenated or alkylated products.
Scientific Research Applications
N-(4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}phenyl)acetamide finds applications in:
Chemistry: : A versatile intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Used in molecular probes and bioassays due to its ability to interact with various biomolecules.
Medicine: : Potential therapeutic agent, particularly in the fields of oncology and neurology.
Industry: : Employed in the development of advanced materials and coatings.
Comparison with Similar Compounds
N-(4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}phenyl)acetamide stands out due to its unique combination of structural elements. Similar compounds include:
N-(4-sulfonylphenyl)acetamide: : Lacks the pyridine and octahydropyrrolopyrrole components.
5-(pyridin-2-yl)octahydropyrrolo[2,3-c]pyrrole: : Does not possess the sulfonyl phenyl and acetamide groups.
Sulfonyl derivatives of pyridine: : May share some reactivity but lack the complex core structure.
Compared to these compounds, this compound offers a unique set of chemical and biological properties, making it valuable in a wide range of research and industrial applications.
Properties
IUPAC Name |
N-[4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14(24)21-16-5-7-17(8-6-16)27(25,26)23-11-9-15-12-22(13-18(15)23)19-4-2-3-10-20-19/h2-8,10,15,18H,9,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHXLWSIDFSDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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